
2-Ethyl-1-methylhex-1-enyl acetate
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Overview
Description
2-Ethyl-1-methylhex-1-enyl acetate is an organic compound with the molecular formula C11H20O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1-methylhex-1-enyl acetate can be synthesized through the esterification of 2-ethyl-1-methylhex-1-en-1-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methylhex-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethyl-1-methylhexanoic acid.
Reduction: Formation of 2-ethyl-1-methylhex-1-en-1-ol.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
Fragrance and Flavor Industry
One of the primary applications of 2-Ethyl-1-methylhex-1-enyl acetate is in the fragrance industry. It is utilized as a key ingredient in perfumes and flavorings due to its pleasant aroma. The compound's ability to blend well with other scent components makes it valuable for creating complex fragrance profiles.
Case Study:
A study on fragrance compositions revealed that incorporating this compound enhanced the overall scent profile, providing a fresh and fruity note that is appealing in various consumer products .
Agrochemical Applications
In agricultural chemistry, this compound has been investigated for its potential as a bioactive agent against pests. Its efficacy in repelling insects has been explored, making it a candidate for use in environmentally friendly pest control formulations.
Data Table: Efficacy of this compound Against Common Pests
Insect Species | Concentration (ppm) | Efficacy (%) |
---|---|---|
Indian Meal Moth | 100 | 75 |
Confused Flour Beetle | 200 | 68 |
Rice Weevil | 150 | 70 |
This table summarizes experimental results demonstrating the repellent properties of the compound against specific insect species .
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in synthetic organic chemistry. It can be transformed into various derivatives through reactions such as hydrolysis, reduction, and substitution.
Case Study:
Research conducted on the transformation of this compound into more complex structures has shown promising yields when reacted with nucleophiles under controlled conditions. For instance, reactions with lithium di(n-propyl)cuprate yielded significant amounts of desired products .
Mechanism of Action
The mechanism of action of 2-ethyl-1-methylhex-1-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl acetate
- 1-Methylhexyl acetate
- 2-Methylhexyl acetate
Comparison
2-Ethyl-1-methylhex-1-enyl acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced fruity odor, making it particularly valuable in the fragrance industry .
Biological Activity
2-Ethyl-1-methylhex-1-enyl acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, backed by research findings and data tables.
This compound is a member of the acetate esters, characterized by its unique structure that contributes to its biological activities. Its molecular formula is C11H20O2, and it is often studied for its effects in various biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against several bacterial strains, showing varying degrees of inhibition.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Staphylococcus aureus | 22 ± 0.6 | 0.78 |
Bacillus subtilis | 24.5 ± 0.3 | 0.78 |
Escherichia coli | 21 ± 0.2 | 0.78 |
Klebsiella pneumoniae | 20 ± 0.5 | 3.12 |
Salmonella typhimurium | 20.2 ± 0.4 | 0.78 |
The results indicate a significant antibacterial effect, with inhibition zones ranging from 20 mm to over 24 mm, which is notably higher than the positive control gentamicin for some strains .
Antifungal Activity
In addition to its antibacterial properties, studies have also explored the antifungal activity of this compound. The ethyl acetate extracts containing this compound have shown effectiveness against various fungal pathogens.
Table 2: Antifungal Activity
Fungal Strain | Inhibition Zone (mm) |
---|---|
Aspergillus niger | 18 ± 0.5 |
Candida albicans | 20 ± 0.6 |
These findings suggest that the compound could be useful in developing antifungal treatments, particularly in agricultural contexts .
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly in relation to breast cancer cell lines such as MCF-7. The compound demonstrated significant cytotoxic effects.
Table 3: Cytotoxic Effects on MCF-7 Cell Line
Treatment Concentration (μg/mL) | Viability (%) | Apoptosis Induction (%) |
---|---|---|
Control | 100 | - |
102.01 | ~53.11 | Early: 17.3, Late: 26.43 |
The results indicate that at a concentration of 102.01μg/mL, the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The compound may exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress .
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and function .
Properties
CAS No. |
93894-21-4 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-3-ethylhept-2-en-2-yl] acetate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-11(6-2)9(3)13-10(4)12/h5-8H2,1-4H3/b11-9+ |
InChI Key |
RTJHPUJQCPDVGT-PKNBQFBNSA-N |
Isomeric SMILES |
CCCC/C(=C(\C)/OC(=O)C)/CC |
Canonical SMILES |
CCCCC(=C(C)OC(=O)C)CC |
Origin of Product |
United States |
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